Product packaging for 2-Chloro-2-deoxy-D-mannitol(Cat. No.:)

2-Chloro-2-deoxy-D-mannitol

Cat. No.: B12857369
M. Wt: 200.62 g/mol
InChI Key: LYEPVQXOFOEJNJ-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2-deoxy-D-mannitol is a chlorinated analog of D-mannitol, a naturally occurring sugar alcohol. This chemically modified compound is of significant interest in synthetic organic chemistry and medicinal research, particularly as a building block for further chemical synthesis. The structural similarity to mannitol, a molecule with established osmotic activity, suggests potential for investigating modified physicochemical properties and biological interactions . Research into related chloro-substituted sugar derivatives, such as Cladribine (2-chloro-2'-deoxyadenosine), highlights the therapeutic potential of incorporating chlorine into bioactive molecules, often leading to increased metabolic stability and efficacy . The primary value of this compound lies in its role as a specialized intermediate for researchers developing novel compounds. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle this material in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13ClO5 B12857369 2-Chloro-2-deoxy-D-mannitol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13ClO5

Molecular Weight

200.62 g/mol

IUPAC Name

(2R,3R,4S,5R)-5-chlorohexane-1,2,3,4,6-pentol

InChI

InChI=1S/C6H13ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h3-6,8-12H,1-2H2/t3-,4-,5-,6-/m1/s1

InChI Key

LYEPVQXOFOEJNJ-KVTDHHQDSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CO)Cl)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)Cl)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 2 Chloro 2 Deoxy D Mannitol

Direct Synthesis Strategies for 2-Chloro-2-deoxy-D-mannitol

Direct synthesis of this compound from D-mannitol precursors requires precise control over regioselectivity and stereochemistry to introduce a chlorine atom at the C-2 position.

Regioselective Dehydroxy-chlorination of D-Mannitol Precursors

The regioselective replacement of a hydroxyl group with a chlorine atom in a polyol like D-mannitol is a challenging synthetic task. Direct chlorination often leads to a mixture of products due to the similar reactivity of the multiple hydroxyl groups. However, methods for the site-selective dehydroxy-chlorination of unprotected glycosides have been developed, which could be adapted for D-mannitol. One such approach involves a regioselective Appel reaction, which utilizes triphenylphosphine (TPP) and a chlorine source like carbon tetrachloride (CCl₄) or hexachloroacetone. The regioselectivity of the Appel reaction is influenced by a combination of electronic and steric factors, with primary hydroxyl groups generally being more reactive than secondary ones. For D-mannitol, selective protection of the primary hydroxyl groups at C-1 and C-6 would be a necessary first step to direct the chlorination to one of the secondary hydroxyl groups. Subsequent separation of the C-2, C-3, and C-4 chlorinated isomers would be required.

Another strategy for regioselective dehydroxy-chlorination involves the use of sulfuryl chloride (SO₂Cl₂) in pyridine. This reagent system has been shown to selectively chlorinate certain positions in carbohydrates. The reaction proceeds through the formation of a chlorosulfate ester, which is then displaced by a chloride ion. The regioselectivity is dependent on the substrate and reaction conditions. For D-mannitol, careful optimization of the reaction parameters would be crucial to favor the formation of the 2-chloro derivative.

Reagent SystemKey FeaturesPotential Application to D-Mannitol
Triphenylphosphine/CCl₄ (Appel Reaction)Mild conditions, regioselectivity influenced by sterics and electronics.Requires prior protection of primary hydroxyls; separation of isomers likely necessary.
Sulfuryl chloride/PyridineCan achieve high regioselectivity under optimized conditions.Requires careful control of reaction conditions to favor C-2 chlorination.

Stereocontrolled Halogenation Approaches to 2-Deoxy-D-mannitol Scaffolds

Achieving the correct stereochemistry at the C-2 position is critical in the synthesis of this compound. Stereocontrolled halogenation can be accomplished through various methods, often involving the opening of an epoxide or the displacement of a suitable leaving group.

One common approach is the ring-opening of a 2,3-anhydro-D-mannitol derivative with a chloride nucleophile. The regioselectivity of the epoxide opening is governed by the Fürst-Plattner rule, which predicts that trans-diaxial opening is favored. Therefore, the choice of protecting groups on the mannitol (B672) backbone can influence the conformation of the molecule and direct the nucleophilic attack to the desired C-2 position.

Alternatively, the stereoselective introduction of chlorine can be achieved via an SN2 reaction on a precursor with a good leaving group at the C-2 position, such as a triflate or tosylate. The synthesis of such a precursor would start from D-mannitol, involving selective protection of the other hydroxyl groups followed by activation of the C-2 hydroxyl. The inversion of configuration during the SN2 displacement ensures the desired stereochemistry of the final product. A process for the synthesis of alkyl 2-deoxy-2-halo-α/β-D-gluco/mannopyranosides has been developed involving the haloalkoxylation of D-glucal with an N-halosuccinimide and an alcohol google.com. This method could potentially be adapted for the synthesis of this compound.

Synthesis of Structurally Related Analogues and Functionalized Derivatives of this compound

This compound serves as a valuable building block for the synthesis of a variety of structurally related analogues and functionalized derivatives with potential biological activities.

Iminosugar Analogues Derived from D-Mannitol (e.g., 2,5-Dideoxy-2,5-imino-D-mannitol)

Iminosugars are a class of carbohydrate mimetics where the ring oxygen is replaced by a nitrogen atom. 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) is a potent glycosidase inhibitor that can be synthesized from D-mannitol precursors. A practical, large-scale synthesis of DMDP has been reported starting from D-fructose, a C-2 epimer of D-glucose which can be derived from D-mannitol. This synthesis involves a regioselective Appel reaction to introduce a halogen at the C-5 position, followed by azide displacement, reduction, and intramolecular reductive amination to form the pyrrolidine ring of DMDP acs.org.

Another synthetic route to DMDP starts from L-xylose and involves a bis-mesylation/double nucleophilic displacement sequence to form the pyrrolidine ring system. Several polyhydroxylated pyrrolidines with long aliphatic chains on the ring nitrogen have also been prepared starting from D-mannitol.

Iminosugar AnaloguePrecursorKey Synthetic Steps
2,5-Dideoxy-2,5-imino-D-mannitol (DMDP)D-FructoseRegioselective Appel reaction, azide displacement, reduction, intramolecular reductive amination acs.org.
2,5-Dideoxy-2,5-imino-D-mannitol (DMDP)L-XyloseBis-mesylation, double nucleophilic displacement.
N-alkylated polyhydroxylated pyrrolidinesD-MannitolNot specified in detail.

Deoxy-halogenated Carbohydrate Intermediates in Complex Molecule Synthesis

Deoxy-halogenated carbohydrates, such as this compound, are versatile intermediates in the synthesis of complex natural products and their analogues. The chlorine atom can serve as a leaving group for the introduction of other functional groups or can be removed reductively to generate a deoxy sugar moiety.

For example, 2-chloro-2'-deoxyinosine derivatives have been synthesized and utilized as electrophilic intermediates for the preparation of N-substituted 2'-deoxyguanosine analogues. These chloro nucleosides are often more reactive and easier to prepare than their bromo or fluoro counterparts. Deoxy-sugars are critical components of many bioactive natural products, and their synthesis often relies on deoxy-halogenated intermediates nih.gov. The halogen can be displaced by various nucleophiles to introduce diversity into the molecule or can be removed to afford the final deoxy sugar. For instance, the iodo and bromo derivatives of monosaccharides are readily reduced to the corresponding deoxy sugar, while the more stable chloro derivatives can be reduced using reagents like Raney nickel researchgate.net.

Design and Synthesis of Bioisosteres of this compound

Bioisosterism is a strategy used in drug design to modify the properties of a lead compound by replacing a functional group with another group that has similar physical or chemical properties. The design and synthesis of bioisosteres of this compound could lead to new compounds with improved biological activity, selectivity, or pharmacokinetic properties.

A common bioisosteric replacement for a chlorine atom is a fluorine atom. The substitution of hydrogen by fluorine is a frequently employed monovalent isosteric replacement in drug design u-tokyo.ac.jp. Therefore, 2-Fluoro-2-deoxy-D-mannitol would be a logical bioisostere to synthesize and evaluate. The synthesis of fluorinated carbohydrates often involves the use of specialized fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or sulfuryl fluoride acs.org.

Another potential bioisosteric replacement for the chlorine atom could be a hydroxyl group, leading back to D-mannitol, or a methyl group. The interchange of chloro, bromo, thiol, and hydroxyl groups is a recognized bioisosteric strategy u-tokyo.ac.jp. The synthesis of these analogues would require different synthetic approaches, such as stereoselective reduction of a 2-keto-D-mannitol derivative for the hydroxyl group or the reaction of an organometallic reagent with a suitable electrophile at the C-2 position for the methyl group. The concept of bioisosterism has been successfully applied to the design of benzamide analogs as potential anthelmintics, where the amide moiety was replaced with other functional groups nih.gov. A similar approach could be taken with this compound to explore its structure-activity relationship.

Synthesis of Sugar Alcohol Derivatives for Self-Assembling Systems

The synthesis of sugar alcohol derivatives capable of self-assembly into supramolecular structures, such as gels or nanoparticles, is a significant area of research in materials science. These materials find applications in fields like drug delivery, tissue engineering, and environmental remediation. Sugar alcohols, including D-mannitol, are excellent chiral scaffolds for creating these systems due to their biocompatibility, renewability, and multiple hydroxyl groups that can be selectively functionalized. rsc.org

The core principle behind designing such derivatives is to create amphiphilic molecules. This is typically achieved by attaching hydrophobic moieties, such as long alkyl chains, and introducing functional groups that can participate in non-covalent interactions like hydrogen bonding, π-π stacking, or halogen bonding. nih.govrsc.org For a molecule like this compound, its structure inherently provides both a hydrophilic polyol backbone and a site for further modification. The introduction of the chloro- group at the C-2 position not only reduces the polarity at that site compared to a hydroxyl group but also introduces the potential for halogen bonding to direct self-assembly.

Research has shown that the incorporation of halogens can significantly enhance the gelation properties of carbohydrate-based Low Molecular Weight Gelators (LMWGs). For instance, introducing a chloro-substituent to the phenyl ring of a 4,6-O-benzylidene acetal on a D-glucosamine derivative led to the formation of "super gelators," capable of forming gels at minimum concentrations below 0.1 wt%. mdpi.com This enhancement is attributed to the role of the halogen in modulating the electronic properties and intermolecular interactions within the self-assembled network.

A general synthetic strategy to convert this compound into a self-assembling system would involve two key steps:

Introduction of a Hydrophobic Group: This could be achieved by selectively esterifying or etherifying one or more of the remaining hydroxyl groups with a long-chain fatty acid or alkyl halide, respectively.

Modification for Enhanced Intermolecular Interactions: Functional groups such as amides or ureas could be introduced, as they are highly effective at forming the hydrogen-bonded networks that drive gelation.

The table below outlines a hypothetical synthetic approach to create an amphiphilic derivative from this compound, designed to promote self-assembly.

StepReactionReagents and ConditionsPurpose of Modification
1Selective ProtectionAcetonide formation (e.g., 2,2-dimethoxypropane, acid catalyst)Protect specific hydroxyl groups (e.g., 1,2- and 5,6-diols if starting from D-mannitol before chlorination) to direct functionalization to C-3 and C-4.
2Hydrophobic Tail AttachmentEsterification (e.g., Stearoyl chloride, pyridine)Introduce a long alkyl chain (C18) to create a distinct hydrophobic domain, inducing amphiphilicity.
3DeprotectionAcidic hydrolysis (e.g., aq. trifluoroacetic acid)Remove protecting groups to expose free hydroxyl groups.
4Final Amphiphile FormationThe resulting molecule possesses a hydrophilic head (polyol part) and a hydrophobic tail (alkyl chain).The balance between the hydrophilic and hydrophobic parts, along with the chloro-group, will determine its self-assembly behavior in a given solvent.

The final structure, a chlorinated and deoxygenated mannitol core with a long lipid chain, would be expected to self-assemble in appropriate solvents into structures like micelles, fibers, or lamellae, potentially forming viscoelastic gels. The precise nature of the self-assembly would be dictated by the specific placement of the hydrophobic tail and the influence of the C-2 chloro group on the packing of the molecules.

Biocatalytic and Enzymatic Approaches for this compound and its Precursors

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. The application of enzymes for producing modified carbohydrates like this compound is an area of growing interest, aiming to overcome challenges of regioselectivity and stereoselectivity inherent in chemical methods.

Application of Enzymatic Transformations in Chiral Alcohol Synthesis (General Carbohydrate Examples)

The synthesis of a chlorinated deoxysugar alcohol involves two key transformations: the stereospecific introduction of a chlorine atom and the regioselective removal of a hydroxyl group. Several classes of enzymes have been identified that catalyze analogous reactions on carbohydrate substrates.

Enzymatic Halogenation: Nature has evolved a variety of halogenating enzymes capable of incorporating halogen atoms into organic molecules. nih.gov For the synthesis of a chloro-sugar derivative, two types of enzymes are particularly relevant:

Haloperoxidases: These enzymes, particularly chloroperoxidases (CPOs), use hydrogen peroxide and a chloride ion to generate a reactive chlorine species (formally hypochlorite) that can halogenate electron-rich substrates. nih.gov While often lacking high substrate specificity, their application in controlled enzymatic reactors could be explored for the chlorination of mannitol or its derivatives.

Flavin-Dependent Halogenases (FDHs): These enzymes are known for their high regioselectivity and substrate specificity. nih.gov They utilize FADH₂, O₂, and a halide ion to generate a hypohalous acid within the enzyme's active site, which then halogenates a bound substrate. While most characterized FDHs act on aromatic substrates, enzyme engineering efforts could potentially adapt their substrate scope to include sugar alcohols like mannitol.

Enzymatic Deoxygenation: The biosynthesis of deoxysugars is a well-established enzymatic process. nih.gov These pathways typically involve a series of enzymes that work in concert to achieve C-O bond cleavage. A plausible biocatalytic route to a 2-deoxy sugar alcohol could involve:

Oxidation: An alcohol dehydrogenase or oxidase could convert the C-2 hydroxyl of a mannitol precursor (e.g., mannitol-1-phosphate) into a ketone, forming a 2-keto intermediate.

C-O Bond Cleavage: A dehydratase could then act on this intermediate to facilitate the removal of an adjacent hydroxyl group, although this is more common for C-4 or C-6 deoxygenation. For 2-deoxygenation, the pathway often involves radical-based mechanisms catalyzed by complex iron-sulfur cluster enzymes.

The table below summarizes enzyme classes that could be harnessed for the biocatalytic production of this compound precursors.

Enzyme ClassReaction CatalyzedPotential Role in SynthesisExample Substrates (from literature)
Chloroperoxidase (CPO)Electrophilic ChlorinationDirect chlorination of the mannitol backbone.Monochlorodimedone, various phenols and β-keto acids.
Flavin-Dependent Halogenase (FDH)Regioselective Electrophilic ChlorinationSite-specific chlorination of a mannitol precursor.Tryptophan, pyrrolnitrin precursors.
Alcohol Dehydrogenase (ADH)Oxidation of secondary alcohol to ketoneCreation of a 2-keto-D-arabino-hexitol intermediate from D-mannitol.Various chiral alcohols, sugar alcohols.
Dehydratase (involved in deoxysugar synthesis)Removal of a hydroxyl groupConversion of a keto-sugar intermediate to a deoxy-keto-sugar.dTDP-4-keto-6-deoxy-D-glucose. nih.gov

Metabolic Engineering Strategies for D-Mannitol Derivatives

Metabolic engineering aims to rewire the metabolism of microorganisms to produce valuable chemicals from simple feedstocks like glucose. While the production of D-mannitol has been successfully engineered in several hosts, the biosynthesis of a halogenated derivative like this compound requires the introduction of novel enzymatic functions into a high-flux mannitol production platform. lbl.gov

Step 1: Establishing a Mannitol-Overproducing Host The first step is to create a microbial strain that efficiently converts a carbon source into D-mannitol. This has been achieved in both bacteria and yeast. A common strategy in Saccharomyces cerevisiae involves the heterologous expression of a bacterial mannitol-1-phosphate dehydrogenase (mtlD), which converts the central glycolytic intermediate fructose-6-phosphate into mannitol-1-phosphate. This is followed by the action of an endogenous phosphatase to yield mannitol. nih.gov To further increase the flux towards mannitol, competing pathways, such as the one leading to ethanol, can be downregulated.

Step 2: Introducing Halogenation and Deoxygenation Capabilities The major challenge is to incorporate the necessary chlorination and deoxygenation activities. As native metabolic pathways for halogenated sugar alcohols are not known, this would require a synthetic biology approach by introducing heterologous enzymes. Recent successes in engineering yeast for the de novo production of other halogenated natural products provide a roadmap. For example, S. cerevisiae has been successfully engineered to produce halogenated tryptophans and complex plant alkaloids by expressing bacterial flavin-dependent halogenases and their required partner enzymes (flavin reductases). researchgate.netosti.govchemistryviews.org

A potential metabolic engineering strategy for this compound could involve:

Host Selection: Start with an engineered S. cerevisiae strain optimized for D-mannitol production.

Enzyme Introduction: Introduce genes for a suitable halogenase (e.g., a flavin-dependent halogenase engineered for sugar alcohol affinity) and the enzymes for a deoxygenation pathway (e.g., a dehydrogenase and a C-O bond cleaving enzyme).

Pathway Optimization: The expression levels of the introduced enzymes would need to be carefully balanced to avoid the buildup of toxic intermediates and to maximize the conversion of the mannitol precursor into the final product.

Cofactor Engineering: The activity of halogenases and reductases depends on cofactors like FADH₂ and NAD(P)H. Engineering the host's metabolism to increase the intracellular availability of these cofactors could be crucial for high yields.

This approach combines the optimization of a core production pathway (mannitol synthesis) with the introduction of novel downstream modifying enzymes (halogenases, etc.) to generate a new-to-nature compound. princeton.edu

Protecting Group Chemistry and Stereochemical Control in this compound Synthesis

The chemical synthesis of this compound presents significant challenges, primarily related to achieving regioselectivity and, most critically, stereochemical control at the C-2 position. Since D-mannitol is an acyclic, flexible molecule with six hydroxyl groups of similar reactivity, protecting group strategies are essential to differentiate these positions and direct the reaction to the desired C-2 hydroxyl. researchgate.net

The key stereochemical challenge arises from the fact that direct substitution of the C-2 hydroxyl group with a chloride source (e.g., using thionyl chloride or an Appel reaction) can proceed via an Sₙ2 mechanism, which would invert the stereocenter, or via Sₙ1-like mechanisms that could lead to a mixture of epimers. Furthermore, the absence of a participating group at C-2 in the product (a deoxy position) makes it difficult to control the stereochemistry at adjacent centers in subsequent reactions. nih.gov

A common strategy to control stereochemistry in carbohydrate synthesis is the use of conformation-constraining protecting groups. nih.gov For a mannitol derivative, this would involve forming a cyclic acetal or ketal to lock the flexible carbon chain into a more rigid ring-like structure, thereby creating a defined stereochemical environment.

A plausible synthetic route illustrating these principles would be:

Selective Protection: D-mannitol is first treated with a reagent like benzaldehyde or acetone under acidic conditions to form di-acetal protecting groups. A common product is 1,2:5,6-di-O-isopropylidene-D-mannitol, leaving the C-3 and C-4 hydroxyls free. To expose the C-2 hydroxyl, a different strategy is needed, such as forming a 1,3:4,6-di-O-benzylidene acetal on a related hexose and then reducing it to the mannitol backbone. A more direct approach might involve forming a 3,4-O-isopropylidene-D-mannitol, leaving the C-1, C-2, C-5, and C-6 hydroxyls available for further differentiation.

Differentiation of Hydroxyls: The primary hydroxyls at C-1 and C-6 are more reactive than the secondary ones. They can be selectively protected, for example, as bulky silyl ethers (e.g., TBDPS) or trityl ethers. This leaves the C-2 and C-5 hydroxyls exposed.

Activation and Displacement at C-2: With the other hydroxyls blocked, the C-2 hydroxyl can be selectively activated. One method is to convert it into a good leaving group, such as a triflate or tosylate. Subsequent nucleophilic displacement with a chloride source (e.g., lithium chloride) would proceed via an Sₙ2 reaction, leading to an inversion of configuration. To obtain the manno configuration at C-2, one would need to start with a substrate that has the opposite (gluco) configuration at C-2.

Stereoretentive Chlorination: Alternatively, methods that proceed with retention of configuration could be employed. One such approach involves a double inversion: first, an Sₙ2 reaction with a nucleophile like acetate to invert the center, followed by activation and a second Sₙ2 reaction with chloride to invert it back to the original configuration. More advanced methods may use specific reagents that favor retention. A recently developed method for the site-selective dehydroxy-chlorination of unprotected secondary alcohols involves the formation of a trityl hydrazone from a keto-intermediate, which can then be chlorinated. nih.gov

Deprotection: Finally, all protecting groups are removed under appropriate conditions (e.g., acid hydrolysis for acetals, fluoride ions for silyl ethers, hydrogenolysis for benzyl groups) to yield this compound.

Mechanistic Investigations of 2 Chloro 2 Deoxy D Mannitol S Biochemical Interactions

Enzyme Inhibition Mechanisms of 2-Chloro-2-deoxy-D-mannitol and Related Compounds

The inhibitory potential of this compound against glycosidases can be inferred from studies of structurally related iminosugar analogues. Iminosugars, which are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom, are well-established competitive inhibitors of glycosidases. scispace.comnih.gov Their basic nitrogen atom can become protonated at physiological pH, mimicking the oxocarbenium ion-like transition state of the glycosidic bond cleavage, thereby binding tightly to the enzyme's active site. acs.org

Kinetic studies of various iminosugars reveal their potency and selectivity. For instance, mulberry leaves contain iminosugars like 1-deoxynojirimycin (B1663644) (1-DNJ) and fagomine, which have been shown to competitively inhibit α-glucosidase. nih.gov The inhibitory constants (IC₅₀) for these compounds highlight their varying degrees of effectiveness. nih.gov This competitive inhibition mechanism is a common characteristic among iminosugar inhibitors. scispace.com

The inhibitory activities of select iminosugar analogues against α-glucosidase are detailed below, providing a framework for understanding how a modified sugar like this compound might interact with similar enzymes.

Table 1: Inhibitory Concentration (IC₅₀) of Iminosugar Analogues against α-Glucosidase

Compound IC₅₀ Value Source
1-Deoxynojirimycin (1-DNJ) 0.70 µg/mL nih.gov
Fagomine 0.18 mg/mL nih.gov

Some iminosugars exhibit high specificity for β-glycosidases, with inhibition constants (Kᵢ) in the nanomolar range. acs.org However, the degree of inhibition can be low for other analogues, with some bicyclic piperidine-based iminosugars showing Kᵢ values in the millimolar range against β-galactosidase and β-glucosidase. acs.org This variability underscores the importance of specific structural features for potent enzyme inhibition.

Insights into the potential antibacterial mechanisms of this compound can be drawn from its close analogue, 2-Chloro-2-deoxy-D-mannose. This synthetic sugar has been shown to bind to the active site of bacterial enzymes and inhibit their function. biosynth.com It has demonstrated inhibitory activity against the growth of Mycobacterium tuberculosis and Mycobacterium avium complex by binding with high affinity to the ligand-binding site on their glycolytic enzymes. biosynth.com

Furthermore, 2-Chloro-2-deoxy-D-mannose is known to inhibit nitrate (B79036) reductase, an enzyme crucial for the reduction of nitrate to nitrite (B80452) in many bacteria. biosynth.comnih.gov Bacterial nitrate reductases are typically membrane-bound molybdo-iron-sulfur proteins that play a role in anaerobic respiration. worthington-biochem.com The inhibition of such enzymes can disrupt bacterial metabolism and survival. biosynth.com

The effects of chlorinated deoxy-sugar compounds on cellular metabolism can be further understood by examining the actions of 2-Chloro-2'-deoxyadenosine (Cladribine), an analogue of deoxyadenosine (B7792050). openaccesspub.org Studies on human primary central nervous system lymphomas and normal lymphocytes revealed that 2-Chloro-2'-deoxyadenosine potently disrupts deoxyadenosine metabolism. nih.gov

Its primary mechanism involves the strong inhibition (approximately 100%) of the phosphorylation of deoxyadenosine to its deoxynucleotide phosphate (B84403) derivatives. nih.gov Concurrently, 2-Chloro-2'-deoxyadenosine is itself phosphorylated to 2-chloro-2'-deoxyAMP. nih.gov This active metabolite, 5'-triphosphate, is known to inhibit DNA synthesis and ribonucleotide reductase activity. openaccesspub.org

Interestingly, 2-Chloro-2'-deoxyadenosine also acts as an inhibitor of the deamination of both deoxyadenosine (over 50% inhibition) and AMP (70% inhibition), despite being resistant to deamination itself. nih.gov This dual blockade of both phosphorylation and deamination pathways of deoxyadenosine perturbs cellular processes like methylation, which can lead to apoptosis. nih.govnih.gov

Table 2: Inhibitory Effects of 2-Chloro-2'-deoxyadenosine on Deoxyadenosine Metabolism

Metabolic Process Level of Inhibition Consequence Source
Deoxyadenosine Phosphorylation ~100% Blocks formation of deoxynucleotide phosphates nih.gov
Deoxyadenosine Deamination >50% Blocks degradation of deoxyadenosine nih.gov

Substrate Mimicry and Recognition by Biological Transport Systems

The cellular uptake of this compound likely relies on its ability to mimic natural monosaccharides and be recognized by sugar transport proteins. The facilitated diffusion of hexoses like glucose and mannose across cell membranes is mediated by a family of proteins known as glucose transporters (GLUTs). nih.govyoutube.com

Studies with 2-deoxy-D-glucose (2-DG), a well-known glucose and mannose mimic, show that it competes with glucose for transport into the cell via GLUTs. nih.govnih.gov Once inside, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.gov This phosphorylated form cannot be further metabolized and accumulates, effectively inhibiting glycolysis. nih.gov

Similarly, mannose and its analogues can be transported into mammalian cells. While glucose transporters can facilitate mannose uptake, evidence also suggests the existence of a specific, high-affinity mannose transporter that is not efficiently competed by glucose. nih.gov The kinetic parameters for the transport of various hexoses across the human erythrocyte membrane highlight the differences in affinity for the transport system. nih.gov For instance, the half-saturation constant for D-glucose is lower (indicating higher affinity) than that for D-mannose or 3-deoxy-D-glucose. nih.gov This suggests that structural modifications, such as the absence of a hydroxyl group, can influence recognition and transport efficiency. Given its structure, this compound may be recognized and transported by these same systems, potentially competing with both glucose and mannose.

Perturbation of Cellular Metabolic Pathways by this compound Analogues

Analogues of this compound have been shown to significantly perturb core cellular metabolic pathways, primarily glycolysis and gluconeogenesis. As mentioned, 2-deoxy-D-glucose acts as a potent inhibitor of glycolysis. nih.gov By being converted to 2-DG-6-P, it competitively inhibits hexokinase and glucose-6-phosphate isomerase, leading to a reduction in ATP production. nih.gov This inhibition is particularly effective in highly glycolytic cells, such as cancer cells or virally infected cells. nih.govresearchgate.net Beyond glycolysis, 2-DG can also interfere with protein glycosylation by diminishing the cellular pool of mannose, leading to endoplasmic reticulum stress. nih.govnih.gov

Another relevant analogue is 2,5-anhydro-D-mannitol. This compound has been shown to inhibit gluconeogenesis in hepatocytes from substrates like alanine, lactate, and pyruvate (B1213749). nih.gov It is phosphorylated by cellular kinases to 2,5-anhydro-D-mannitol 1-phosphate and subsequently to the 1,6-bisphosphate form. nih.gov These phosphate esters are key to its metabolic disruption.

2,5-anhydro-D-mannitol 1-phosphate inhibits rat liver glycogen (B147801) phosphorylase and phosphoglucomutase, thereby markedly inhibiting glycogenolysis. nih.gov

2,5-anhydro-D-mannitol 1,6-bisphosphate inhibits fructose (B13574) 1,6-bisphosphatase (a key gluconeogenic enzyme) and activates pyruvate kinase (a key glycolytic enzyme). nih.gov

This dual action on key regulatory enzymes allows the phosphate esters of 2,5-anhydro-D-mannitol to simultaneously inhibit the production of glucose (via gluconeogenesis and glycogenolysis) and stimulate its breakdown (via glycolysis). nih.gov

Modulation of Carbohydrate Metabolism (Lessons from 2-Deoxy-D-glucose)

2-Deoxy-D-glucose is a glucose analogue where the 2-hydroxyl group is replaced by hydrogen. wikipedia.org This structural change allows it to be taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.govmdpi.com However, 2-DG-6-P cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation within the cell. This accumulation competitively inhibits both hexokinase and glucose-6-phosphate isomerase, effectively blocking glycolysis and leading to cellular energy depletion. nih.govmdpi.comnih.govnih.gov

Given that this compound is a derivative of mannitol (B672) (the alcohol form of mannose), it is plausible that it could interfere with carbohydrate metabolism in a manner analogous to 2-DG's effect on glucose metabolism. It may be recognized and phosphorylated by a kinase, leading to a modified, chlorinated sugar alcohol phosphate that cannot be further processed in downstream pathways, such as glycolysis or the pentose (B10789219) phosphate pathway. This could lead to a similar inhibition of key metabolic enzymes and a reduction in cellular ATP production. mdpi.com

The table below summarizes the key inhibitory effects of 2-DG on glycolysis, which may serve as a predictive model for the action of this compound.

Enzyme/Process Effect of 2-Deoxy-D-glucose Potential Consequence
Glucose TransportersCompetitive uptakeReduced glucose entry into the cell
HexokinasePhosphorylation to 2-DG-6-P; feedback inhibitionReduced phosphorylation of glucose
Phosphoglucose IsomeraseCompetitive inhibition by 2-DG-6-PBlockade of glycolysis at an early stage
Cellular Outcome Inhibition of glycolysis, ATP depletion Induction of metabolic stress

Influence on Protein Glycosylation Processes

Protein glycosylation is a critical post-translational modification that affects protein folding, stability, and function. 2-Deoxy-D-glucose, due to its structural similarity to both glucose and mannose, has been shown to significantly interfere with N-linked glycosylation. wikipedia.orgnih.gov This interference can occur through several mechanisms, including the inhibition of mannose metabolism and the direct incorporation of 2-DG into growing glycan chains, leading to chain termination. nih.gov The disruption of proper glycosylation can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. wikipedia.orgaacrjournals.org

Considering that D-mannitol is the sugar alcohol of D-mannose, this compound could potentially act as a competitive inhibitor of enzymes involved in mannose metabolism and N-linked glycosylation. The presence of the chloro group at the C-2 position could lead to the formation of abnormal metabolic intermediates that disrupt the synthesis of dolichol-linked oligosaccharides, the precursors for N-linked glycosylation.

Conformational Dynamics and Stereochemical Determinants of Biochemical Efficacy

The three-dimensional structure of a molecule is paramount to its biological activity. For deoxy-mannitol derivatives, the specific stereochemistry and the nature and position of substituents on the mannitol backbone are key determinants of their biochemical efficacy.

Structure-Activity Relationship Elucidation for Deoxy-Mannitol Derivatives

While a detailed structure-activity relationship (SAR) for this compound is not available in the literature, studies on other deoxy-mannitol and related deoxy-sugar derivatives provide valuable insights. The removal or replacement of hydroxyl groups at different positions on the sugar or sugar alcohol backbone can dramatically alter the molecule's ability to interact with enzymes and transporters.

For instance, the lack of a hydroxyl group at the C-2 position in deoxy sugars is a key factor in their biological activity, preventing further metabolic processing. mdpi.com The nature of the substituent at this position is also critical. A hydrogen atom (as in 2-DG) or a halogen, such as chlorine, will have different electronic and steric effects, which in turn will influence the binding affinity for target proteins.

The table below outlines some deoxy-mannitol derivatives and their known or potential biochemical roles, highlighting the importance of the specific substitution pattern.

Compound Substitution Potential Biochemical Significance
D-MannitolParent sugar alcoholA six-carbon sugar alcohol found in nature. researchgate.netmdpi.com
3-Deoxy-d-mannitolDeoxygenation at C-3Modification at this position could alter its metabolic fate and interaction with enzymes. nih.gov
1-Deoxy-1-nitro-D-mannitolNitro group at C-1Used as a reagent for monitoring blood-brain barrier transport. nih.govsigmaaldrich.com
This compoundChlorine at C-2The subject of this analysis; hypothesized to interfere with carbohydrate metabolism and glycosylation.

The stereochemical configuration of the remaining hydroxyl groups is also crucial. D-mannitol has a specific arrangement of these groups that is recognized by certain enzymes. researchgate.net Any alteration, including the introduction of a bulky and electronegative atom like chlorine, would change the molecule's conformational preferences and its ability to fit into the active sites of target enzymes. Further research, including computational modeling and experimental studies, is necessary to fully elucidate the structure-activity relationships for this class of compounds.

Advanced Analytical and Structural Elucidation Methodologies for 2 Chloro 2 Deoxy D Mannitol

Spectroscopic Characterization of 2-Chloro-2-deoxy-D-mannitol

Spectroscopic techniques provide fundamental information regarding the molecular structure, connectivity, and chemical environment of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical assignment of this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide primary data on the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, the introduction of an electron-withdrawing chlorine atom at the C-2 position causes a significant downfield shift for the proton at this position (H-2) compared to its parent compound, D-mannitol. The chemical shifts of adjacent protons (H-1 and H-3) are also affected. The coupling constants (J-values) between adjacent protons are critical for determining the relative stereochemistry of the chiral centers. For instance, the magnitude of the coupling constant between H-2 and H-3 helps to confirm their spatial relationship.

The ¹³C NMR spectrum provides complementary information, showing six distinct carbon signals. The C-2 carbon, directly bonded to the chlorine atom, exhibits a characteristic chemical shift that is significantly different from the other hydroxyl-bearing carbons.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed for definitive assignments. longdom.org A COSY spectrum reveals correlations between coupled protons, allowing for the tracing of the entire proton spin system from H-1 to H-6. longdom.org An HSQC spectrum correlates each proton with its directly attached carbon, enabling unambiguous assignment of all carbon signals. hmdb.ca These combined NMR techniques provide conclusive evidence for the structural integrity and stereochemical configuration of this compound. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on related structures. Actual experimental values may vary based on solvent and other conditions.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~3.80 (dd)~64.5
2~4.20 (ddd)~65.0
3~3.95 (m)~72.0
4~3.75 (m)~70.5
5~3.85 (m)~73.0
6~3.70 (dd)~63.8

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise molecular identification of this compound and the characterization of process-related impurities. HRMS provides an accurate mass measurement of the molecular ion, typically with sub-ppm accuracy, which allows for the unambiguous determination of the elemental composition. For this compound (C₆H₁₃ClO₅), the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as a definitive marker in the mass spectrum.

Beyond molecular identification, HRMS is critical for impurity profiling. nih.govresearchgate.net Potential impurities arising from the synthesis, such as starting materials, by-products (e.g., di-chloro derivatives or elimination products), or degradation products, can be detected at very low levels. researchgate.net The combination of a high-resolution separation technique like HPLC with HRMS (LC-HRMS) allows for the separation, identification, and quantification of these trace-level impurities, which is essential for ensuring the quality and purity of the compound. nih.govlcms.cz

Table 2: Expected HRMS Data for this compound and a Potential Impurity

CompoundMolecular FormulaIon AdductCalculated Exact Mass
This compoundC₆H₁₃³⁵ClO₅[M+H]⁺201.0524
This compoundC₆H₁₃³⁷ClO₅[M+H]⁺203.0495
Potential Impurity: D-MannitolC₆H₁₄O₆[M+H]⁺183.0863
Potential Impurity: 2,5-Dichloro-2,5-dideoxy-D-mannitolC₆H₁₂³⁵Cl₂O₄[M+H]⁺219.0185

Chiroptical Methods for Absolute Stereochemistry Determination (e.g., Circular Dichroism for Related Carbohydrate Derivatives)

While NMR can determine the relative stereochemistry, chiroptical methods like Circular Dichroism (CD) spectroscopy are employed to confirm the absolute configuration of chiral molecules. wikipedia.org For carbohydrates and their derivatives, CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by the chiral molecule. creative-biostructure.comnih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 Chloro 2 Deoxy D Mannitol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity. wikipedia.orgarxiv.org For 2-Chloro-2-deoxy-D-mannitol, these calculations can elucidate the effects of the chlorine substituent on the mannitol (B672) backbone.

The introduction of the electronegative chlorine atom at the C-2 position induces a significant redistribution of electron density across the molecule. This can be quantified through calculations of atomic charges and molecular orbital analysis. The chlorine atom withdraws electron density, creating a partial positive charge on the C-2 carbon and influencing the polarity of neighboring bonds. This electronic perturbation affects the acidity of nearby hydroxyl protons and the nucleophilicity of the oxygen atoms.

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the LUMO is expected to be lowered by the presence of the electron-withdrawing chlorine atom, making the molecule more susceptible to nucleophilic attack at or near the C-2 position. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

While specific quantum chemical studies on this compound are not extensively available, research on similar halogenated carbohydrates, such as 2-deoxy-2-fluoro-D-glucose, has shown that the halogen substituent significantly influences the electronic environment. nih.gov For instance, the analysis of halogenated derivatives of 2-deoxy-D-glucose revealed that the halogen atom can participate in hydrogen bonding, which would also be a relevant factor in the reactivity and intermolecular interactions of this compound. nih.gov

Table 1: Predicted Effects of 2-Chloro Substitution on the Electronic Properties of D-Mannitol

PropertyEffect of 2-Chloro SubstitutionImplication for Reactivity
Atomic Charge at C-2 Increased partial positive chargeIncreased susceptibility to nucleophilic attack
LUMO Energy LoweredEnhanced electrophilicity
HOMO-LUMO Gap Potentially reducedIncreased chemical reactivity
Bond Polarity (C-Cl) Highly polarizedInfluences intermolecular interactions

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a robust computational method for investigating the conformational landscape and energetics of molecules. For a flexible acyclic molecule like this compound, DFT can be used to determine the relative stabilities of different conformers, which are defined by the torsion angles along the carbon-carbon backbone.

The conformational preferences of polyols are governed by a delicate balance of steric hindrance and intramolecular hydrogen bonding. The introduction of a chlorine atom at the C-2 position introduces new stereoelectronic effects, including gauche and anomeric effects, that can influence the preferred backbone conformation. DFT calculations can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them.

Studies on halogenated derivatives of 2-deoxy-D-glucose have demonstrated that while the pyranose ring conformation is not significantly altered by a halogen at the C2 position, the substituent does have a noticeable effect on the crystal structure and intermolecular interactions. nih.gov For the acyclic this compound, it is expected that the chlorine atom will significantly influence the intramolecular hydrogen-bonding network, potentially favoring conformations that differ from those of native D-mannitol.

The relative energies of different conformers, calculated by DFT, can be used to predict the equilibrium population of each conformer in the gas phase or in solution, often with the inclusion of a solvent model. This information is critical for understanding its behavior in different environments.

Table 2: Key Torsion Angles for Conformational Analysis of this compound

Torsion AngleDescriptionExpected Influence of Chlorine
O1-C1-C2-Cl Defines the orientation of the chloro group relative to the terminal hydroxylSignificant due to steric and electronic effects
C1-C2-C3-C4 Part of the main carbon backboneInfluenced by changes in intramolecular hydrogen bonding
H-O...O Intramolecular hydrogen bondsAltered network due to the presence of the chloro group

Molecular Modeling and Docking Simulations for Enzyme-Ligand Interactions

Molecular modeling and docking simulations are invaluable for predicting and analyzing how a ligand like this compound might interact with a biological target, such as an enzyme. Mannitol dehydrogenase is a key enzyme in mannitol metabolism, and understanding how the chlorinated analog interacts with its active site is of significant interest. researchgate.netresearchgate.net

Docking studies begin with the three-dimensional structures of both the ligand and the protein. The ligand's conformation is then computationally sampled and placed within the enzyme's active site to find the most favorable binding poses. These poses are scored based on factors like intermolecular forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions.

For D-mannitol, docking studies with mannitol dehydrogenase have revealed key hydrogen bonding interactions between the hydroxyl groups of the ligand and specific amino acid residues in the active site. researchgate.netresearchgate.netnih.gov The substitution of a hydroxyl group with a chlorine atom at the C-2 position in this compound would fundamentally alter these interactions. The chlorine atom is larger and less capable of forming strong hydrogen bonds compared to a hydroxyl group, which would likely lead to a different binding mode and potentially a lower binding affinity.

The docking simulations can predict the binding energy and identify the specific amino acid residues that interact with the chlorinated ligand. This can provide a rationale for its potential activity as an inhibitor or a poor substrate for mannitol dehydrogenase.

Table 3: Predicted Changes in Enzyme-Ligand Interactions for this compound with Mannitol Dehydrogenase

Interaction TypeD-MannitolThis compound (Predicted)
Hydrogen Bonding at C-2 Strong interaction with active site residuesAbsent or weak C-Cl...H-N interaction
Steric Fit FavorablePotential for steric clashes due to the larger chlorine atom
Binding Affinity HighLikely reduced
Overall Binding Mode Well-definedPotentially altered to accommodate the chloro group

Molecular Dynamics Simulations to Explore Conformational Dynamics in Solution and Bound States

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the exploration of conformational changes over time. mpg.deoup.com For this compound, MD simulations can be used to study its behavior in an aqueous solution and when bound to an enzyme.

In solution, MD simulations can reveal the dynamic equilibrium between different conformers, the stability of intramolecular hydrogen bonds, and the organization of water molecules around the solute. This provides a more realistic picture than static DFT calculations. The simulations can track the fluctuations and transitions between different conformational states, providing insights into the flexibility of the molecule.

When applied to the enzyme-ligand complex, MD simulations can assess the stability of the binding pose predicted by docking. These simulations can reveal how the ligand and the protein active site adapt to each other, and whether the ligand remains stably bound or dissociates over time. The dynamic nature of these simulations can highlight subtle but important changes in the hydrogen-bonding network and other interactions that are crucial for binding and catalysis.

For instance, MD simulations of monosaccharides in aqueous solution have shown how the solute affects the hydrogen bond network of water. nih.gov Similar simulations for this compound would elucidate the specific impact of the chloro-substituent on its hydration shell and conformational dynamics.

Table 4: Applications of Molecular Dynamics Simulations for this compound

Simulation SystemKey Information Obtained
In Aqueous Solution Conformational flexibility, solvent interactions, stability of intramolecular H-bonds
Bound to Mannitol Dehydrogenase Stability of the binding pose, dynamic changes in protein-ligand interactions, residence time in the active site

Emerging Research Directions and Academic Applications of 2 Chloro 2 Deoxy D Mannitol

Development of 2-Chloro-2-deoxy-D-mannitol as a Chemical Probe for Biochemical Pathways

Research in this area focuses on two primary strategies:

Mechanistic Probes: The carbon-chlorine bond is more stable than the carbon-oxygen bond of a hydroxyl group and is not susceptible to enzymatic oxidation in the same manner. A this compound molecule could act as a competitive inhibitor or a "suicide substrate" for dehydrogenases that normally act on D-mannitol. By binding to the enzyme's active site, it can help researchers study binding kinetics and active site architecture without the complication of a downstream reaction. The chlorine atom can alter the pKa of neighboring hydroxyl groups, influencing hydrogen bonding interactions within the active site, which can be monitored using spectroscopic techniques to provide mechanistic insights.

Activity-Based Probes: The chlorine atom can also serve as a latent reactive handle. While stable, it can function as a leaving group in the presence of a suitably positioned nucleophilic residue within an enzyme's active site, leading to covalent modification. This principle is the foundation of activity-based protein profiling (ABPP). A probe based on the this compound scaffold could be further functionalized with a reporter tag (e.g., a fluorophore or biotin) to allow for the identification, isolation, and visualization of specific mannitol-processing enzymes in complex biological samples.

Probe StrategyPrinciple of ActionPotential Research Application
Competitive Inhibition Probe mimics the natural substrate (D-mannitol) and binds reversibly to the enzyme active site, preventing the substrate from binding.Determination of enzyme binding affinity (Ki); X-ray co-crystallography to map the active site.
Covalent Modification The chloro group acts as an electrophile, reacting with a nucleophilic amino acid residue in the active site to form a permanent covalent bond.Activity-based protein profiling (ABPP) to identify novel enzymes in a proteome; Mapping active site residues.
Reporter Tagging The probe is synthesized with a terminal reporter group. After binding or reacting with the target, the reporter allows for detection and analysis.Visualizing enzyme localization in cells via fluorescence microscopy; Affinity purification of target proteins for further study.

Exploration in the Field of Carbohydrate-Based Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. Chiral molecules derived from the "chiral pool," such as carbohydrates, are particularly valuable for creating catalysts that can control the stereochemical outcome of a reaction. D-mannitol is a readily available, inexpensive, and stereochemically rich starting material for the synthesis of chiral ligands and catalysts. researchgate.net

The introduction of a chloro-deoxy moiety onto the mannitol (B672) scaffold, creating this compound, provides a key functional handle for further chemical elaboration. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the covalent attachment of catalytically active groups. This enables the design of modular catalysts where the rigid mannitol backbone serves to orient the catalytic group in a specific three-dimensional arrangement.

Potential applications in organocatalysis include:

Scaffolding for Bifunctional Catalysts: The hydroxyl groups of this compound can be used to attach a hydrogen-bond donor (like a thiourea) while the chloro position can be substituted to introduce a basic amine, creating a bifunctional acid-base catalyst on a rigid chiral frame.

Precursors to Chiral Ligands: The compound can be converted into chiral phosphines, amines, or N-heterocyclic carbene (NHC) precursors for use in transition-metal catalysis. The stereocenters of the mannitol backbone can effectively control the coordination geometry around the metal center, inducing high enantioselectivity in reactions such as asymmetric hydrogenation or cross-coupling.

Catalyst Design ElementRole of this compoundExample Catalytic GroupTarget Reaction Type
Chiral Backbone Provides a rigid, stereochemically defined scaffold to control the spatial orientation of catalytic functionalities.N/AAsymmetric Aldol, Michael Additions
Functionalization Handle The C-2 chloro group serves as a specific site for substitution, allowing for the attachment of catalytic moieties without altering the rest of the chiral structure.Primary/Secondary Amines, Thioureas, PhosphinesAsymmetric Aminocatalysis, Hydrogen Bonding Catalysis
Stereodirecting Groups The remaining hydroxyl groups can be used to direct substrates through non-covalent interactions (e.g., hydrogen bonding).-OH, -OR (ether)Enantioselective Reductions, Cycloadditions

Investigation in Advanced Materials Science: Sugar-Based Polymers and Derivatives

The quest for sustainable and biodegradable materials has led to increased interest in polymers derived from renewable resources like sugars. Sugar-based polymers offer the potential for degradability and mechanical properties that can be finely tuned by altering the stereochemistry of the monomer units.

Research has demonstrated the profound impact of monomer stereochemistry on the bulk properties of sugar-based polymers. For instance, polymers made from isohexides (dianhydro-sugar alcohols) show that subtle changes in the orientation of hydroxyl groups can lead to dramatic differences in material behavior. This is because stereochemistry dictates the intra- and inter-chain hydrogen-bonding networks, which in turn control properties like crystallinity, strength, and toughness.

While direct polymerization of this compound is not widely reported, research on closely related derivatives provides significant insight. A study on sugar-based polyurethanes utilized a derivative, 2-chloro-2-deoxy-5-phenylcarbamyl-1,4:3,6-dianhydro-D-mannitol, as a monomer. The incorporation of this mannitol-derived unit, with its specific stereochemistry and functional groups, influences the resulting polymer's characteristics. The presence of the chloro group can affect:

Polymer Degradability: The C-Cl bond can alter the chemical stability of the polymer backbone compared to a C-OH or C-H bond, potentially creating sites for controlled degradation.

Material Properties: The polarity and size of the chlorine atom can disrupt or modify the hydrogen-bonding networks that are critical for mechanical performance in sugar-based polymers, affecting properties like tensile strength and flexibility.

Post-Polymerization Modification: The chloro group can serve as a reactive site for grafting other molecules onto the polymer backbone, allowing for the creation of functional materials with tailored surface properties or functionalities.

Monomer StereoisomerRelated Dianhydro-sugar alcoholKey Structural FeatureImpact on Polymer Properties
D-Glucitol derivedIsoidideTwo endo-oriented hydroxyl groupsLeads to materials with high toughness and ductility.
D-Mannitol derivedIsomannideOne endo- and one exo-oriented hydroxyl groupResults in polymers with high strength and modulus.
L-Iditol derivedIsoidideTwo endo-oriented hydroxyl groupsConfers distinct supramolecular packing, affecting degradability.

Design of Targeted Biological Modulators for Mechanistic Research (Excluding Clinical Application)

Understanding the role of specific enzymes or metabolic pathways often requires tools that can selectively inhibit or modulate their activity. Chlorinated and deoxygenated sugars are well-suited for this purpose. They can be designed as targeted biological modulators for in vitro and cell-based mechanistic studies, helping to unravel the function of carbohydrate-dependent biological systems without the goal of therapeutic intervention.

This compound can be envisioned as a modulator in several ways:

Enzyme Inhibition for Functional Studies: As a structural analog of D-mannitol, it can act as a competitive inhibitor of enzymes such as mannitol dehydrogenase or fructokinase. By selectively blocking a specific enzyme in a purified system or a cell lysate, researchers can study the downstream consequences of that inhibition, thereby assigning a function to the enzyme. For example, inhibiting mannitol metabolism in a non-pathogenic fungal strain could help elucidate the role of this pathway in stress response or carbon storage.

Probing Substrate Specificity: The specificity of carbohydrate-binding proteins, such as lectins or transporters, can be investigated using a panel of modified sugars. Comparing the binding affinity of D-mannitol versus this compound can reveal the importance of the C-2 hydroxyl group for recognition and binding. A lower binding affinity for the chlorinated analog would suggest that the C-2 hydroxyl is a key hydrogen-bond donor or acceptor for the protein's binding pocket.

Metabolic Pathway Tracers: When labeled with a stable isotope (e.g., ¹³C or ²H), this compound could be used as a tracer in cellular systems. Because it cannot be metabolized in the same way as D-mannitol, it may accumulate at certain points in a pathway, allowing for its detection by mass spectrometry or NMR to map out metabolic routes and identify points of regulation.

Q & A

Basic: What are the established methods for synthesizing and characterizing 2-Chloro-2-deoxy-D-mannitol?

Answer:
Synthesis typically involves selective chlorination of D-mannitol derivatives. A common approach is substituting the hydroxyl group at the C2 position via reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . Post-synthesis, characterization employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm substitution at C2 (e.g., disappearance of the C2-OH proton signal in 1H^1H-NMR) .
  • Mass Spectrometry (MS) : For molecular weight validation and detection of isotopic patterns consistent with chlorine incorporation .
  • Purity Testing : High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC) to ensure ≥95% purity, critical for reproducibility in downstream studies .

Basic: Which analytical techniques are most reliable for identifying and quantifying this compound in complex biological matrices?

Answer:

  • Enzymatic Assays : Adapted from D-mannitol dehydrogenases (e.g., Pseudomonas fluorescens M2DH), which selectively oxidize mannitol derivatives. Modifications to the assay buffer (pH 8–9) enhance specificity for the chlorinated analog .
  • Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 210 nm) or LC-MS/MS for trace quantification in serum/urine .
  • Infrared (IR) Spectroscopy : To verify functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹) and distinguish stereoisomers .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 150 K) minimizes thermal motion artifacts. Key steps:

Crystallization : Use polar solvents (e.g., methanol/water mixtures) to grow diffraction-quality crystals .

Data Collection : High-resolution (<1.0 Å) datasets ensure precise electron density mapping of the C2 chlorine substituent .

Refinement : Software like SHELXL refines bond lengths (C-Cl ≈ 1.76 Å) and validates the chair conformation typical for hexitols .

Advanced: What experimental strategies assess the stability and degradation pathways of this compound under physiological conditions?

Answer:

  • Accelerated Stability Studies : Incubate the compound at 40°C/75% relative humidity for 4 weeks, monitoring degradation via HPLC. Hydrolytic cleavage of the C-Cl bond is a major degradation pathway .
  • pH-Dependent Studies : Evaluate stability across pH 2–9 to simulate gastrointestinal or intracellular environments. Acidic conditions (pH < 4) often promote faster degradation .
  • Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation products (e.g., dechlorinated mannitol derivatives) .

Advanced: How can contradictory reports on the biological activity of this compound be reconciled?

Answer:
Contradictions often arise from:

  • Impurity Variability : Batch-to-batch differences in synthesis (e.g., residual solvents) alter bioactivity. Rigorous quality control (QC) via NMR and LC-MS is essential .
  • Assay Conditions : Adjusting parameters like temperature (25°C vs. 37°C) or buffer ionic strength can modulate enzyme-substrate interactions .
  • Meta-Analysis : Systematic reviews of literature data (e.g., PubChem, DSSTox) identify trends in activity across studies, isolating confounding variables .

Advanced: What considerations are critical for designing in vitro experiments to evaluate this compound’s inhibitory effects on microbial growth?

Answer:

  • Dose-Response Curves : Test concentrations from 0.1–10 mM to determine IC₅₀ values. Include mannitol as a negative control to isolate chlorine-specific effects .
  • Microbial Strains : Use pathogens like Cryptococcus neoformans or Aspergillus fumigatus, where D-mannitol metabolism is well-characterized .
  • Time-Kill Assays : Monitor growth inhibition over 24–72 hours to distinguish bacteriostatic vs. bactericidal activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.